4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methoxypyrimidine
Description
Properties
IUPAC Name |
4-[[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-11-13(12(2)22-18-11)9-19-4-6-20(7-5-19)14-8-15(21-3)17-10-16-14/h8,10H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJYHDVRDUIPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 6-Methoxypyrimidin-4-ol
6-Methoxypyrimidin-4-ol is treated with phosphorus oxychloride (POCl₃) under reflux to yield 4-chloro-6-methoxypyrimidine. Excess POCl₃ acts as both solvent and chlorinating agent, while catalytic dimethylformamide (DMF) enhances reactivity.
Reaction Conditions :
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POCl₃ (5 equiv), DMF (0.1 equiv), 110°C, 6–8 hours.
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Workup : Quench with ice-water, neutralize with NaHCO₃, extract with dichloromethane.
Alternative Route: Direct Methoxylation
4,6-Dichloropyrimidine undergoes methoxylation at position 6 using sodium methoxide (NaOMe) in methanol. Subsequent chlorination retention at position 4 ensures selective functionalization.
Synthesis of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine
Preparation of 4-(Chloromethyl)-3,5-dimethyl-1,2-oxazole
3,5-Dimethyl-1,2-oxazole-4-methanol is treated with thionyl chloride (SOCl₂) to generate the chloromethyl derivative.
Reaction Conditions :
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SOCl₂ (3 equiv), dichloromethane (DCM), 0°C → room temperature, 2 hours.
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Workup : Remove excess SOCl₂ under reduced pressure.
Mono-Alkylation of Piperazine
Piperazine is protected with a tert-butoxycarbonyl (Boc) group to prevent over-alkylation. The Boc-protected piperazine reacts with 4-(chloromethyl)-3,5-dimethyl-1,2-oxazole in acetonitrile using potassium carbonate (K₂CO₃) as a base.
Reaction Conditions :
-
Boc-piperazine (1 equiv), 4-(chloromethyl)-3,5-dimethyl-1,2-oxazole (1.2 equiv), K₂CO₃ (2 equiv), 60°C, 12 hours.
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Deprotection : Treat with trifluoroacetic acid (TFA) in DCM to remove the Boc group.
Yield : 65–75% after deprotection.
Coupling of Pyrimidine and Piperazine Derivatives
The final step involves SNAr between 4-chloro-6-methoxypyrimidine and 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine.
Reaction Conditions :
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4-Chloro-6-methoxypyrimidine (1 equiv), substituted piperazine (1.5 equiv), DIPEA (3 equiv), DMF, 100°C, 24 hours.
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Workup : Dilute with ethyl acetate, wash with water, purify via column chromatography (SiO₂, hexane/ethyl acetate).
Alternative Synthetic Pathways
Reductive Amination Approach
Condensation of 4-aminopiperazine with 3,5-dimethyl-1,2-oxazole-4-carbaldehyde under hydrogenation conditions forms the methylene linkage. Subsequent coupling with 4-chloro-6-methoxypyrimidine follows similar SNAr conditions.
Mitsunobu Reaction for C–N Bond Formation
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-hydroxy-6-methoxypyrimidine with the substituted piperazine. This method bypasses chlorination but requires pre-functionalized hydroxyl derivatives.
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds include:
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¹H NMR (400 MHz, CDCl₃):
Challenges and Optimization Strategies
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Regioselectivity in Pyrimidine Functionalization : Use of electron-donating groups (e.g., methoxy) directs substitution to position 4.
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Piperazine Mono-Alkylation : Boc protection ensures selective reaction at one nitrogen.
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the formation of the oxazole ring and subsequent coupling with piperazine and pyrimidine derivatives. Various reaction conditions are employed to optimize yield and purity.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Oxazole formation | Aldehyde + Amine | Acidic conditions |
| 2 | Piperazine coupling | Piperazine derivative | Solvent-based reaction |
| 3 | Pyrimidine attachment | Pyrimidine derivative | Heat or catalyst |
Research indicates that this compound exhibits a range of biological activities that make it a candidate for drug development.
Antimicrobial Properties
Studies have shown that compounds with similar structures demonstrate significant antimicrobial activity. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Escherichia coli | 50 µg/mL | Bactericidal |
| Staphylococcus aureus | 100 µg/mL | Bacteriostatic |
| Bacillus subtilis | No inhibition observed | - |
These findings suggest that the compound may inhibit bacterial growth through various mechanisms, possibly involving disruption of cellular functions or interference with metabolic pathways.
Therapeutic Applications
Given its structural characteristics and biological activity, 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methoxypyrimidine holds promise in several therapeutic areas:
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Research into its effects on various cancer cell lines is ongoing, with promising results indicating potential for development as an anticancer agent.
Neurological Disorders
The piperazine moiety suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Investigations into its neuroprotective effects are warranted.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that derivatives of similar structure showed effective inhibition against multi-drug resistant strains of bacteria.
- Cancer Cell Lines : In vitro studies indicated that compounds with similar configurations significantly reduced cell viability in breast and lung cancer cell lines.
- Neuroprotective Effects : Research highlighted the potential neuroprotective effects of piperazine derivatives in models of neurodegeneration.
Mechanism of Action
The mechanism of action of 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methoxypyrimidine with structurally related compounds, focusing on synthesis, substituent effects, and biological activity.
Structural Analogues with Piperazine and Isoxazole Moieties
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine ()
- Core Structure : Cytisine alkaloid with a sulfonyl-linked 3,5-dimethylisoxazole.
- Key Differences : Replaces the pyrimidine-piperazine backbone with a cytisine core.
- Activity : Demonstrates high hemorheological activity comparable to pentoxifylline (a reference angioprotector), attributed to the 3,5-dimethylisoxazole group enhancing reactivity in condensation reactions .
Tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate () Core Structure: Piperazine-pyrimidine hybrid with tert-butyl ester protection. Key Differences: Lacks the isoxazole moiety but includes a pyrimidine-ethyl-methyl group.
Pyrimidine and Isoxazole Hybrids
1-(3-Chlorophenyl)-5-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methyl-N-[4-(methylsulfonyl)benzyl]-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Core Structure : Pyridine-carboxamide with 3,5-dimethylisoxazole and methylsulfonyl benzyl groups.
- Key Differences : Replaces piperazine with a pyridine ring and introduces a chlorophenyl group.
- Pharmacokinetic Insight : The methylsulfonyl benzyl group may enhance blood-brain barrier penetration, a feature absent in the target compound .
(4S,6S)-4-[2,4-Bis(fluorophenyl)]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methyl-5,6-dihydro-1,3-thiazin-2-amine () Core Structure: Thiazine ring fused with fluorinated aryl and isoxazole groups.
Biological Activity
The compound 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, properties, and biological activities of this compound, emphasizing its pharmacological significance.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the preparation of the oxazole and piperazine intermediates, followed by their coupling with a pyrimidine moiety. The structural characterization is usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Molecular Weight | 270.32 g/mol |
| Functional Groups | Oxazole, Piperazine, Pyrimidine |
| Rotatable Bonds | 6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
Antimicrobial Activity
Research has shown that derivatives of oxazole and piperazine exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to This compound demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory potential. Specifically, it has shown effectiveness as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The IC50 values of related compounds in AChE inhibition ranged from 0.63 µM to 6.28 µM, indicating strong inhibitory activity .
Hemorheological Activity
The hemorheological properties of the compound have been assessed, revealing that it exhibits similar activity to established angioprotective agents such as pentoxifylline. This suggests potential applications in improving blood flow and reducing blood viscosity .
Case Studies
Several case studies have highlighted the pharmacological effects of compounds related to This compound :
- Antibacterial Efficacy : A study demonstrated that a series of synthesized piperazine derivatives showed promising antibacterial activity against both gram-positive and gram-negative bacteria. The presence of the oxazole ring was noted to enhance this activity significantly .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of piperazine derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce neuronal cell death and improve cognitive functions in animal models .
Q & A
Q. Basic
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally related piperazine-pyrimidine derivatives .
- NMR spectroscopy : 1H/13C NMR identifies proton environments and coupling patterns, particularly for distinguishing piperazine conformers and methoxy group orientation .
- High-performance liquid chromatography (HPLC) : Validates purity (>95%) by quantifying impurities under gradient elution conditions .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
How can computational modeling predict the biological interactions of this compound?
Q. Advanced
- Molecular docking : Screens potential targets (e.g., enzymes, receptors) by aligning the compound’s 3D structure (derived from crystallography or PubChem data ) with active sites.
- Molecular dynamics (MD) simulations : Assess binding stability and conformational flexibility over time, using force fields like AMBER or CHARMM .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) to prioritize in vitro testing .
How should researchers address discrepancies in reported biological activities across studies?
Q. Advanced
- Assay standardization : Control variables such as cell line specificity (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration) to minimize variability .
- Orthogonal assays : Validate activity using complementary methods (e.g., SPR for binding affinity, enzymatic assays for inhibition potency) .
- Structural analogs comparison : Compare activity trends with derivatives (e.g., fluorinated or methoxy variants) to identify pharmacophore requirements .
What strategies mitigate challenges in crystallizing this compound for structural analysis?
Q. Advanced
- Solvent screening : Use high-throughput crystallization kits to identify optimal solvent systems (e.g., ethanol/water mixtures) .
- Temperature gradients : Slow cooling from saturated solutions promotes crystal growth .
- SHELX refinement : Resolve disorder in piperazine or oxazole rings using SHELXL’s restraints and constraints .
What experimental approaches elucidate the metabolic pathways of this compound in vitro?
Q. Advanced
- Liver microsome assays : Incubate with NADPH and analyze metabolites via LC-MS/MS to identify hydroxylation or demethylation products .
- Isotope labeling : Track metabolic fate using 14C-labeled methoxy groups .
- CYP enzyme inhibition studies : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes involved .
How can researchers optimize reaction yields for piperazine-pyrimidine coupling?
Q. Basic
- Base selection : Use non-nucleophilic bases (e.g., DIPEA) to minimize side reactions during SNAr .
- Microwave-assisted synthesis : Reduce reaction time (from 24h to 1–2h) while maintaining high yields .
- Protection/deprotection strategies : Temporarily block reactive sites (e.g., tertiary amines) with Boc groups to prevent unwanted alkylation .
What are the limitations of using SHELX software for refining complex heterocyclic structures?
Q. Advanced
- Disordered moieties : SHELXL may struggle with flexible piperazine rings; manual assignment of occupancy factors or constraints is often required .
- Twinned crystals : Use the TWIN command in SHELXL to model twinning, but validation with PLATON is recommended .
- High Z′ structures : Multi-molecule asymmetric units increase computational load, necessitating simplified restraints .
How does the methoxy group influence the compound’s electronic and steric properties?
Q. Advanced
- Electron-donating effects : The methoxy group enhances pyrimidine ring electron density, affecting reactivity in electrophilic substitutions (e.g., nitration) .
- Steric hindrance : Ortho-substituents on the pyrimidine ring may restrict piperazine rotation, altering binding conformations in biological assays .
What are the best practices for validating target engagement in cellular assays?
Q. Advanced
- Competitive binding assays : Co-treat with known inhibitors (e.g., ATP for kinases) to confirm specificity .
- Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding using Western blot or MS .
- CRISPR knockouts : Eliminate putative targets to assess activity loss, confirming mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
